molecular formula C9H8BrF3O2S B1524357 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride CAS No. 934557-65-0

2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride

Cat. No.: B1524357
CAS No.: 934557-65-0
M. Wt: 317.12 g/mol
InChI Key: ONSMWCRBEGDPIL-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is an organic compound that features a benzene ring substituted with a bromomethyl group, a methylsulphonyl group, and three fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride typically involves the bromination of a suitable precursor, such as 5-(methylsulphonyl)benzotrifluoride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of azide or thiocyanate derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzotrifluoride: Similar structure but lacks the methylsulphonyl group.

    2-(Bromomethyl)-5-(methylthio)benzotrifluoride: Contains a methylthio group instead of a methylsulphonyl group.

    2-(Chloromethyl)-5-(methylsulphonyl)benzotrifluoride: Contains a chloromethyl group instead of a bromomethyl group.

Uniqueness

2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is unique due to the combination of the bromomethyl and methylsulphonyl groups, which confer distinct reactivity and properties. The presence of the trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C10H8BrF3O2S
  • Molecular Weight: 303.14 g/mol
  • IUPAC Name: this compound

This compound contains a bromomethyl group, a methylsulfonyl group, and a trifluoromethyl group, which contribute to its unique chemical properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of pharmacological applications.

1. Anticancer Activity

Studies have shown that compounds with similar structures can inhibit various protein kinases implicated in cancer progression. For instance, the presence of the bromomethyl and sulfonyl groups may enhance the compound's ability to interact with kinase targets, potentially leading to anticancer effects. Abnormal protein kinase activity is associated with numerous cancers, suggesting that inhibitors targeting these pathways could be beneficial .

2. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Compounds with methylsulfonyl groups are often linked to reduced inflammation through modulation of inflammatory pathways. This has implications for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

3. Metabolic Disorder Treatment

There is emerging evidence that compounds similar to this compound may be useful in treating metabolic disorders. The ability to influence metabolic pathways through kinase inhibition could provide therapeutic avenues for conditions like diabetes and obesity .

Case Studies and Research Findings

A review of literature reveals several studies that have investigated the biological activities of benzotrifluoride derivatives:

  • Study on Anticancer Properties: A study demonstrated that benzotrifluoride derivatives could inhibit specific kinases involved in tumor growth, leading to reduced cell proliferation in vitro .
  • Inflammation Modulation: Research highlighted the role of sulfonamide derivatives in reducing markers of inflammation in animal models, suggesting potential therapeutic benefits for inflammatory diseases .
  • Metabolic Pathway Influence: Another study indicated that certain benzotrifluoride derivatives could modulate insulin signaling pathways, providing insights into their potential use in managing metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerProtein kinase inhibition ,
Anti-inflammatoryModulation of inflammatory pathways ,
Metabolic disordersInfluence on insulin signaling

Properties

IUPAC Name

1-(bromomethyl)-4-methylsulfonyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2S/c1-16(14,15)7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSMWCRBEGDPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679881
Record name 1-(Bromomethyl)-4-(methanesulfonyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934557-65-0
Record name 1-(Bromomethyl)-4-(methanesulfonyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The titled compound is prepared analogously to 1-bromomethyl-2-chloro-4-methanesulfonyl-benzene by replacing 2-chloro-4-fluorobenzaldehyde (step 90a) with 4-fluoro-2-trifluoromethylbenzaldehyde.
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a suspension of (4-methanesulfonyl-2-trifluoromethyl-phenyl)-methanol (50.3 g, 0.20 mol) in dry Et2O (400 ml), cooled to 0° C., is added PBr3 (6.5 ml, 0.07 mol) dropwise over 10 min. A sticky, thick yellow suspension forms which upon agitation and warming to room temperature changes to a fine white suspension. The reaction mixture is cooled again to 0° C. and water (200 ml) is added slowly. The suspension is neutralised at 10° C. with 4N NaOH aq (30 ml). The product is collected by filtration to give a white solid which is dried at 50° C. under high vacuum.
Quantity
50.3 g
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reactant
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400 mL
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6.5 mL
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200 mL
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30 mL
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Synthesis routes and methods III

Procedure details

(4-Methanesulfonyl-2-trifluoromethyl-phenyl)-methanol (4.87 mmol) was dissolved in 40 mL of CH2Cl2 and the resulting solution was treated with PBr3 (1 N, 4.87 mL) at 0° C. for 4 h. The mixture was partitioned between CH2Cl2 and water. The combined CH2Cl2 extracts were washed with brine, dried and evaporated. The residue was purified by flash column chromatography on silica gel (heptane/EtOAc 3:1 v/v) to afford white crystals (1.24 g, 80%).
Quantity
4.87 mmol
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40 mL
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Quantity
4.87 mL
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reactant
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Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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